Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a stereospecific substitution pattern. Its structure includes a 2-chloroacetyloxy group at the 4-position of the pyrrolidine ring and a methyl ester at the 2-position, with hydrochloride salt formation enhancing stability.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-chloroacetyl)oxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO4.ClH/c1-13-8(12)6-2-5(4-10-6)14-7(11)3-9;/h5-6,10H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBMOAWGMFHOBB-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Synthetic Routes
The synthesis of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization reaction involving an amine and carbonyl compound.
- Chloroacetyl Group Introduction : Acylation using chloroacetyl chloride in the presence of a base.
- Esterification : Final step involving esterification with methanol to form the methyl ester.
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules due to its reactive chloroacetyl group.
Biology
- Biochemical Probes : Investigated for its potential as an inhibitor in enzymatic studies, contributing to understanding metabolic pathways.
- Enzymatic Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially disrupting their activity.
Medicine
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, positioning it as a candidate for novel antibiotic development.
- Anticancer Potential : Research suggests it may inhibit cancer cell proliferation through interactions with enzymes involved in tumor growth.
Industry
- Material Development : Utilized in creating new materials and chemical processes, leveraging its unique chemical properties.
Case Studies
-
Antimicrobial Studies :
- Research conducted on derivatives similar to this compound showed significant antibacterial activity against various pathogens. The zone of inhibition was measured in millimeters, indicating the effectiveness of these compounds in inhibiting bacterial growth.
-
Anticancer Research :
- A study highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation. This underscores its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride and related compounds:
*Predicted based on analogs (e.g., ).
Key Findings from Comparative Studies
Structural and Electronic Effects
- Substituent Reactivity : The 2-chloroacetyloxy group in the target compound introduces a strong electron-withdrawing effect, enhancing electrophilicity compared to methoxyacetoxy () . This difference may influence reactivity in nucleophilic acyl substitution or cross-coupling reactions.
Biological Activity
Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride, commonly referred to as the compound , is a synthetic organic molecule characterized by its unique structure, which includes a pyrrolidine ring and a chloroacetyl group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₈H₁₃Cl₂NO₄
- CAS Number : 1354488-12-2
- MDL Number : MFCD13559702
- Physical State : Solid, typically available as a hydrochloride salt to enhance solubility in aqueous solutions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may disrupt critical biological pathways, leading to various pharmacological effects.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in the development of new antibiotics.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly through its interaction with enzymes involved in tumor growth.
- Enzymatic Inhibition : It has been explored as a biochemical probe or inhibitor in enzymatic studies, which could lead to insights into metabolic pathways and disease mechanisms .
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluating the antimicrobial efficacy of various chloroacetyl derivatives found that this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Anticancer Research :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylate | Lacks chloroacetyl group | Limited antimicrobial activity | Hydroxyl group instead of chloroacetyl |
| Ethyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate | Ethyl ester instead of methyl | Similar antimicrobial properties | Different solubility profile |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high stereochemical purity in the synthesis of Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride?
- Methodological Answer : The stereochemical integrity of pyrrolidine derivatives is critical. Chiral auxiliary-assisted synthesis or enzymatic resolution methods can be employed. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2S,4S)-pyrrolidine derivatives) are often used to preserve stereochemistry during reactions, as seen in analogous compounds . Chiral HPLC or polarimetry should validate enantiomeric excess (>98% purity), referencing protocols for similar hydrochlorides .
Q. How can researchers characterize the purity and structural integrity of this compound using advanced analytical techniques?
- Methodological Answer : Combine NMR (¹H/¹³C) and LC-MS for structural confirmation. For purity, use reversed-phase HPLC with UV detection at 254 nm, referencing methods for structurally related pyrrolidine hydrochlorides (e.g., (2S,4S)-4-fluoropyrrolidine-2-carboxylate derivatives) . Mass spectrometry (HRMS) can confirm molecular weight, while elemental analysis validates stoichiometry .
Advanced Research Questions
Q. What are the key factors influencing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess degradation kinetics via accelerated stress testing (40°C/75% RH, pH 1–9 buffers). Monitor hydrolytic cleavage of the chloroacetyl group using LC-MS, as observed in labile esters like pyridoxal hydrochloride . Protect from moisture and light, as hydrochloride salts often degrade via hygroscopic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
